molecular formula C14H18BN3O2 B2868349 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole CAS No. 2377610-67-6

3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole

Cat. No.: B2868349
CAS No.: 2377610-67-6
M. Wt: 271.13
InChI Key: GTXHYJQACBTCPZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like X-ray diffraction and Density Functional Theory (DFT). These studies reveal the physicochemical properties of the compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume have been reported .

Scientific Research Applications

Synthesis and Characterization

Triazole derivatives, including those similar to the requested compound, are synthesized and characterized to explore their structural and electronic properties. For example, studies have involved the synthesis of triazole derivatives with specific functionalities and their subsequent characterization through spectroscopic methods, X-ray crystallography, and DFT calculations. These efforts aim to understand the influence of substituents on the compound's properties and reactivity, laying the groundwork for their application in more targeted scientific endeavors (Ahmed et al., 2020).

Biological Activities

Triazole compounds have been extensively studied for their biological activities, including cytotoxic, antimicrobial, and antiproliferative effects. For instance, novel triazole-linked chromen-2-one derivatives were synthesized and evaluated for their cytotoxic potential against various human cancer cell lines, demonstrating significant antitumor activities (Liu et al., 2017). These findings indicate the potential of triazole derivatives in developing new cancer therapies.

Molecular Interactions and Mechanisms

Research on triazole derivatives also encompasses their molecular interactions, such as π-hole tetrel bonding, which is crucial for understanding the compound's behavior in various chemical environments. Studies have analyzed these interactions through Hirshfeld surface analysis and molecular electrostatic potential (MEP) surface calculations, providing insight into how these compounds might interact in biological systems or during catalytic processes (Ahmed et al., 2020).

Application in Drug Design

The structural flexibility and the ability to engage in diverse molecular interactions make triazole derivatives valuable scaffolds in drug design. Their synthesis and functionalization have led to the discovery of compounds with promising biological activities, including those with potential therapeutic applications in cancer treatment (Liu et al., 2017). These efforts highlight the role of triazole derivatives in medicinal chemistry, where they can be tailored to target specific biological pathways or structures.

Future Directions

The future directions for “3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole” are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions . They interact with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Mode of Action

The compound interacts with its targets through a process known as borylation. In this process, the compound forms a bond with its target molecule, typically an alkyl or aryl group . This interaction results in the formation of a new compound, such as pinacol benzyl boronate .

Biochemical Pathways

The compound is involved in the borylation pathway, where it interacts with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The downstream effects of this pathway can vary depending on the specific targets and the environmental conditions.

Pharmacokinetics

The compound’s storage temperature is mentioned to be between 2-8°c , suggesting that it may have specific storage requirements for optimal stability and bioavailability.

Result of Action

The result of the compound’s action is the formation of new compounds, such as pinacol benzyl boronate . This can have various molecular and cellular effects depending on the specific context and the other molecules involved in the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the presence of a palladium catalyst is necessary for the compound to interact with alkylbenzenes . Additionally, the compound’s storage temperature can affect its stability and bioavailability .

Properties

IUPAC Name

5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-7-5-10(6-8-11)12-16-9-17-18-12/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXHYJQACBTCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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